molecular formula C9H16ClNO2 B2988303 Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2089245-54-3

Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride

Cat. No.: B2988303
CAS No.: 2089245-54-3
M. Wt: 205.68
InChI Key: VAVXJEOECUVGJM-KUSKTZOESA-N
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Description

This compound is a bicyclic pyrrolidine derivative featuring a cyclopenta[c]pyrrole core with a methyl ester group at the 3a-position and a hydrochloride counterion. Its molecular formula is C₉H₁₆NO₂·HCl, derived from the esterification of the parent carboxylic acid, (3aR,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid (CAS 1443148-29-5) . The stereochemistry (3aR,6aR) confers rigidity to the bicyclic system, which may influence binding affinity in biological applications. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVXJEOECUVGJM-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article will explore its biological activity through various studies and findings.

  • Molecular Formula : C₉H₁₆ClN₁O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2089245-54-3

The compound's biological activity is primarily attributed to its interaction with specific proteins and enzymes in the body. Its structure allows it to act as an antagonist or inhibitor against various molecular targets. For instance, related compounds have shown the ability to inhibit the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR), which is crucial for metabolic regulation. Elevated levels of RBP4 are associated with insulin resistance and obesity, making this mechanism particularly relevant in metabolic disorders .

Antagonistic Effects

Research has demonstrated that this compound can significantly lower serum RBP4 levels in animal models. In studies involving rodent subjects, acute and chronic oral dosing resulted in over 85% reduction of serum RBP4 levels . This reduction suggests a potential application in treating conditions related to insulin resistance.

Analgesic Activity

A study investigating related pyrrole compounds indicated that they exhibit analgesic properties. The analgesic activity was assessed using the Paw Pressure test (Randall–Selitto test), showing promising results for compounds similar to methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole . This suggests that the compound may have applications in pain management.

Case Studies

  • Rodent Studies on RBP4 Levels :
    • Objective : To evaluate the effect of the compound on serum RBP4 levels.
    • Methodology : Oral administration in acute and chronic dosing regimens.
    • Results : Over 85% reduction in serum RBP4 levels was observed.
    • : The compound may help manage metabolic disorders linked to insulin resistance.
  • Analgesic Activity Assessment :
    • Objective : To assess the analgesic properties of related pyrrole compounds.
    • Methodology : Paw Pressure test conducted on various synthesized compounds.
    • Results : All newly synthesized bioconjugates exhibited analgesic activity; however, free pyrrole acids showed superior effects.
    • : Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole derivatives may be promising candidates for pain relief applications .

Summary of Findings

Study FocusKey FindingsPotential Applications
RBP4 InteractionSignificant reduction in serum RBP4 levelsTreatment of insulin resistance
Analgesic ActivityDemonstrated analgesic effects in rodent modelsPain management therapies

Comparison with Similar Compounds

Methyl 1-Methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate

  • Molecular Formula: C₂₄H₂₃NO₃
  • Key Features: A naphthalene-fused chromeno-pyrrole system with a phenyl substituent. Dihedral angle between naphthalene and phenyl rings: 76.82°, indicating significant steric hindrance . Crystal Data: Monoclinic, space group P2₁/n, with unit cell parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.530° .
  • Comparison :
    • The extended aromatic system increases molecular weight (365.45 g/mol vs. ~195 g/mol for the target compound) and likely reduces solubility.
    • Weak C–H⋯O/C interactions in the crystal lattice suggest different solid-state packing behavior compared to the simpler cyclopenta[c]pyrrole system .

(3aR,6aR)-3,3-Dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

  • Molecular Formula : C₉H₁₇N
  • Key Features :
    • Cyclopenta[b]pyrrole core with two methyl groups at the 3-position.
    • Smiles String : CC1(C)CNC2CCCC21 .
  • Comparison :
    • Lack of ester functionality reduces polarity (molecular weight: 139.24 g/mol vs. ~195 g/mol for the target compound).
    • Dimethyl substituents may enhance lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole Hydrochloride

  • Molecular Formula: Not explicitly stated, but likely includes an oxadiazole ring and cyclopropylmethyl group.
  • Key Features: Incorporates a 1,2,4-oxadiazole moiety, known for metabolic stability in drug design. Safety protocols (e.g., P210: "Keep away from heat/sparks") suggest reactivity or flammability concerns .
  • Cyclopropylmethyl substituent may alter pharmacokinetic profiles (e.g., half-life) .

Ethyl (3aR,6aS)-2,2-dioxo-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₄NO₄S·HCl (estimated).
  • Key Features: Sulfur-containing thieno-pyrrole system with a dioxo group. Ethyl ester instead of methyl, affecting hydrolysis rates .
  • Ethyl ester may confer slower metabolic degradation compared to the methyl ester in the target compound .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The cyclopenta[c]pyrrole core’s stereochemistry and substituent effects (e.g., ester vs. oxadiazole) warrant further exploration for drug discovery .
  • Data Limitations : Physical properties (e.g., melting point, solubility) for many analogs remain unreported, hindering direct comparisons .
  • Safety Profiles : Compounds with oxadiazole or cyclopropyl groups may require specialized handling protocols, necessitating additional toxicological studies .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm protonation at the pyrrolidine nitrogen (e.g., downfield shifts in NH signals) and ester group integrity.
  • X-ray Diffraction : Resolves crystal packing and salt formation, as seen in studies of related compounds with monoclinic (P21/n) space groups and hydrogen-bonded networks .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting residual solvents or unreacted intermediates.

How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?

Advanced
Discrepancies often arise from polymorphic forms or impurities. For example, variations in melting points may stem from different crystal habits (e.g., solvent-free vs. solvated forms). To resolve this:

Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Re-crystallize under varied conditions (e.g., slow evaporation vs. anti-solvent addition) .

Compare experimental solubility with computational predictions (e.g., logS = -5.812 in ) to assess hydration effects .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation.
  • Handling : Use PPE (gloves, face shields) and work in fume hoods to avoid inhalation or dermal exposure. Avoid aqueous environments unless necessary for salt stability .
  • Stability Monitoring : Conduct periodic FT-IR and NMR checks to detect ester hydrolysis or amine oxidation.

How can computational chemistry aid in predicting the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with cyclopenta-pyrrolidine-binding pockets).
  • ADMET Profiling : Predict logP (5.231), topological polar surface area (73.49 Ų), and hydrogen-bonding capacity to assess permeability and bioavailability .
  • QSAR Models : Correlate structural features (e.g., trifluoromethyl groups in ) with activity data from analogous inhibitors .

What strategies optimize the yield of the hydrochloride salt during synthesis?

Q. Advanced

Counterion Exchange : Use ion-exchange resins or aqueous HCl washes to ensure complete protonation of the pyrrolidine nitrogen.

pH Control : Maintain reaction pH < 2 during salt precipitation to avoid freebase formation.

Solvent Selection : Polar solvents (e.g., ethanol/water) enhance salt solubility, while anti-solvents (e.g., diethyl ether) improve crystallization efficiency .

How do intermolecular interactions influence the compound’s crystallographic behavior?

Advanced
Weak C–H⋯O and C–H⋯π interactions dominate crystal packing, as observed in monoclinic systems (a = 13.2332 Å, β = 111.530°) . Hydrogen-bond donor/acceptor ratios (e.g., from ’s 2 H-bond donors) affect lattice stability. Thermal ellipsoid analysis in refinement software (e.g., SHELXL) can quantify atomic displacement parameters to assess dynamic disorder .

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